molecular formula C8H14N2O3S B8180986 4-(1-Methyl-1H-imidazol-3-ium-3-yl)butane-1-sulfonate

4-(1-Methyl-1H-imidazol-3-ium-3-yl)butane-1-sulfonate

Cat. No.: B8180986
M. Wt: 218.28 g/mol
InChI Key: MWTPWZNBIZUXBT-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-imidazol-3-ium-3-yl)butane-1-sulfonate is a useful research compound. Its molecular formula is C8H14N2O3S and its molecular weight is 218.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • It is used for the one-pot synthesis of quinoline polycyclic compounds with high to excellent yields in short reaction times (Shirini, Akbari-Dadamahaleh, Rahimi-Mohseni, & Goli-Jelodar, 2014).

  • It serves as an efficient organocatalyst for tetrahydropyranylation of alcohols, offering general applicability, clean reaction, no hazardous waste, and high yields (Mahato, Chatterjee, Chakraborty Ghosal, & Majee, 2017).

  • The compound is an excellent catalyst for synthesizing 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions (Rahman et al., 2012).

  • It has dual solvent-catalytic efficiency for the synthesis of various xanthenes under mild conditions (Khaligh et al., 2019).

  • As an organocatalyst, it is efficient for regioselective aziridine ring-opening, applicable to gram-scale synthesis (Chakraborty Ghosal et al., 2016).

  • It assists in the synthesis of 5-substituted 1H-tetrazoles by cycloaddition of aryl nitriles (Rahman et al., 2014).

  • It is an efficient, green, and reusable catalyst for synthesizing 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010).

  • It may be used as a precursor for ionic liquids (Peppel & Köckerling, 2011).

  • It has been shown to have high activity against Gram-positive bacteria, Gram-negative bacteria, and tested fungi (Fadda, El-Mekawy, & AbdelAal, 2016).

  • It can be used as a template for the self-assembly of complex molecules in a two-dimensional CuSCN network (Liu et al., 2013).

Properties

IUPAC Name

4-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3S/c1-9-5-6-10(8-9)4-2-3-7-14(11,12)13/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTPWZNBIZUXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)CCCCS(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-Methyl-1H-imidazol-3-ium-3-yl)butane-1-sulfonate
Reactant of Route 2
4-(1-Methyl-1H-imidazol-3-ium-3-yl)butane-1-sulfonate
Reactant of Route 3
4-(1-Methyl-1H-imidazol-3-ium-3-yl)butane-1-sulfonate
Reactant of Route 4
4-(1-Methyl-1H-imidazol-3-ium-3-yl)butane-1-sulfonate
Reactant of Route 5
4-(1-Methyl-1H-imidazol-3-ium-3-yl)butane-1-sulfonate
Reactant of Route 6
4-(1-Methyl-1H-imidazol-3-ium-3-yl)butane-1-sulfonate

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